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Compound of Interest

Compound Name: 1-(2-Chloro-4-nitrophenyl)azepane

Cat. No.: B8024712

Get Quote

\ J

Technical Profile: 1-(2-Chloro-4-
nitrophenyl)azepane
Chemical Identity & Core Identifiers

This compound is a tertiary amine featuring a seven-membered azepane

(hexamethyleneimine) ring attached to a substituted benzene ring. It is formed via nucleophilic
aromatic substitution (SNAr), where the azepane nitrogen displaces a halogen on a nitro-
activated benzene ring.
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Property Data

Chemical Name 1-(2-Chloro-4-nitrophenyl)azepane
Systematic Name 1-(2-chloro-4-nitro-phenyl)azepane
Molecular Formula C12H15CIN202

Molecular Weight 254.71 g/mol

CAS Number Not Widely Indexed (See Note 1)

40832-89-1 refers to 1-(4-Chloro-2-

Isomer CAS . i
nitrophenyl)azepane (Regioisomer)
SMILES [O-]Jclccc(N2CCCCCC2)c(Clecl
(Calculated) XZQOIXWJIRYTNJL-
InChl Key
UHFFFAOYSA-N
Yellow to orange crystalline solid (Characteristic
Appearance

of p-nitroanilines)

Note 1 (Identifier Precision): Public chemical databases frequently index the regioisomer 1-(4-
Chloro-2-nitrophenyl)azepane (CAS 40832-89-1). The target compound described here is the 2-
chloro-4-nitro isomer, which is the thermodynamic product of the reaction between 3,4-
dichloronitrobenzene and azepane. Researchers must distinguish between these two isomers

based on the position of the nitro group relative to the azepane ring.

Synthesis & Reaction Mechanism[4][5][6][7][8]

The synthesis of 1-(2-Chloro-4-nitrophenyl)azepane is a classic example of Nucleophilic
Aromatic Substitution (SNAr). The reaction exploits the electronic directing effects of the nitro
group to achieve regioselectivity.
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Retrosynthetic Logic

e Substrate: 3,4-Dichloronitrobenzene (1,2-dichloro-4-nitrobenzene).
» Nucleophile: Azepane (Hexamethyleneimine).

e Regioselectivity: The nitro group (-NO32) is a strong electron-withdrawing group (EWG). It
activates the benzene ring for nucleophilic attack at the ortho and para positions.

o C1 Position (Para to NO2): Highly activated.
o C2 Position (Meta to NO2z): Poorly activated.

o Conclusion: The azepane nucleophile selectively displaces the chlorine at C1, leaving the
chlorine at C2 intact.

Experimental Protocol (Standardized)

Reagents:

3,4-Dichloronitrobenzene (1.0 eq) [CAS: 99-54-7][1]

Azepane (1.1 eq) [CAS: 111-49-9]

Base: Potassium Carbonate (K2COs) (1.5 eq) or Triethylamine (EtsN)

Solvent: DMF, DMSO, or Acetonitrile (Polar aprotic solvents enhance SNAr rates)

Workflow:

Dissolution: Dissolve 3,4-dichloronitrobenzene in DMF (0.5 M concentration).

Addition: Add K2COs followed by the slow addition of azepane. The reaction is exothermic.

Heating: Heat the mixture to 80—100°C for 4—6 hours. Monitor via TLC (Mobile phase:
Hexane/EtOAC) for the disappearance of the starting material.

Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates as a
yellow solid.
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« Purification: Filter the solid and wash with water. Recrystallize from Ethanol/Water or purify
via silica gel flash chromatography.

Mechanistic Pathway Visualization

3,4-Dichloronitrobenzene Nucleophilic Attack 1-(2-Chloro-4-nitrophenyl)azepane
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Click to download full resolution via product page

Figure 1: SNAr reaction pathway showing the regioselective displacement of the C1-chlorine
atom by azepane.

Analytical Characterization

To validate the synthesis of 1-(2-Chloro-4-nitrophenyl)azepane and distinguish it from its
isomers, the following analytical signatures are expected:

Proton NMR (*H NMR)

e Aromatic Region:
o H3 (Doublet, ~7.8 ppm): Protons ortho to the nitro group are highly deshielded.
o H5 (Doublet of Doublets, ~8.0 ppm): Coupling with H6 and H3.

o H6 (Doublet, ~6.9 ppm): The proton ortho to the azepane ring is shielded relative to the
others due to the electron-donating resonance of the nitrogen.

 Aliphatic Region (Azepane Ring):
o o-Protons (~3.4 ppm): 4H triplet/multiplet (adjacent to Nitrogen).

o Bly-Protons (~1.6-1.8 ppm): 8H multiplet (ring methylene groups).
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Mass Spectrometry (MS)

e Molecular lon (M+):m/z 254.1

 |sotope Pattern: A characteristic 3:1 ratio for M and M+2 peaks due to the presence of a
single Chlorine atom (3>Cl / 3’Cl).

Infrared Spectroscopy (IR)

» Nitro Group: Strong bands at ~1520 cm~* (asymmetric stretch) and ~1340 cm~* (symmetric
stretch).

e C-Cl Bond: Stretch at ~700-750 cm™1.

e C-N Bond: Stretch at ~1250-1300 cm™1.

Applications & Significance
Pharmaceutical Intermediate

This compound serves as a versatile building block for:

e Kinase Inhibitors: The 2-chloro-4-nitro scaffold allows for further functionalization. The nitro
group can be reduced to an amine (aniline), creating a handle for amide coupling or urea
formation, common in kinase inhibitor design.

o GPCR Ligands: Azepane rings are privileged structures in medicinal chemistry, often
improving solubility and metabolic stability compared to piperidines.

» Antihistamines: Structurally related to Azelastine, though Azelastine utilizes a different
substitution pattern.

Synthetic Utility
e Reduction: Catalytic hydrogenation (H2/Pd-C) or chemical reduction (Fe/HCI) yields 4-

(azepan-1-yl)-3-chloroaniline, a precursor for dyes and polymers.

e Suzuki Coupling: The remaining chlorine atom at position 2 is sterically hindered but can
undergo palladium-catalyzed cross-coupling reactions under forcing conditions to introduce
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biaryl motifs.
Safety & Handling
o Hazard Classification: Irritant (Skin/Eye/Respiratory).

e Nitro Compounds: Organic nitro compounds can be toxic if absorbed through the skin. Wear
nitrile gloves and work in a fume hood.

o Storage: Store in a cool, dry place away from strong oxidizing agents.

o Spill Cleanup: Absorb with inert material (vermiculite) and dispose of as hazardous organic
waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [1-(2-Chloro-4-nitrophenyl)azepane CAS number and
identifiers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8024712/docs#1-2-chloro-4-nitrophenyl-azepane-
cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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